Nifedipine
Overview
Description
Nifedipine is a dihydropyridine calcium channel blocker primarily used to manage angina pectoris, hypertension, Raynaud’s phenomenon, and premature labor . It was first developed by Bayer and described in the literature in 1972 . This compound works by inhibiting the influx of calcium ions into cardiac muscle and smooth muscle cells, leading to vasodilation and reduced blood pressure .
Mechanism of Action
Target of Action
Nifedipine is a first-generation dihydropyridine L-type calcium channel blocker . Its primary targets are the L-type voltage-gated calcium channels, which play a crucial role in muscle contraction and neurotransmitter release .
Mode of Action
This compound inhibits the influx of calcium ions through L-type voltage-gated calcium channels . By blocking these channels, this compound prevents calcium-dependent processes, including muscle contraction and electrical conduction within the heart . This results in the relaxation of coronary vascular smooth muscle and coronary vasodilation, which increases myocardial oxygen delivery and reduces myocardial oxygen demand .
Biochemical Pathways
This compound’s action on L-type calcium channels affects several biochemical pathways. It reduces peripheral vascular resistance, a key factor in hypertension, through peripheral arterial vasodilation . Additionally, this compound has been found to modulate the metabolism of chondrocytes and human bone marrow-derived mesenchymal stem cells .
Pharmacokinetics
This compound exhibits a bioavailability of approximately 45-56% . It undergoes extensive hepatic metabolism via the CYP3A4 pathway . Approximately 60-80% of the dose is recovered in urine as inactive, water-soluble metabolites . The elimination half-life of this compound is around 2 hours .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in blood pressure and an increase in the supply of blood and oxygen to the heart . It also suppresses the production of nitric oxide and interleukin-1β in murine macrophages activated by lipopolysaccharide . Furthermore, this compound encourages macrophage polarization toward the M2 phenotype .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is very light-sensitive and can be photolytically degraded at visible wavelengths . This suggests that exposure to light could potentially affect the stability and efficacy of this compound. Furthermore, this compound is likely to be rapidly degraded in aquatic environments .
Biochemical Analysis
Biochemical Properties
Nifedipine’s primary role in biochemical reactions is as an inhibitor of L-type calcium channels . By blocking these channels, this compound prevents the influx of calcium ions into cells, which is a crucial step in muscle contraction and neurotransmitter release .
Cellular Effects
This compound has a profound effect on various types of cells, particularly those in the heart and blood vessels . By inhibiting calcium influx, this compound reduces the contractility of cardiac and smooth muscle cells, leading to a decrease in blood pressure . It also influences cell signaling pathways related to calcium homeostasis and can affect gene expression related to these pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with L-type calcium channels . It binds to the alpha-1 subunit of these channels, causing a conformational change that prevents the passage of calcium ions . This inhibition can lead to downstream effects on gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed to change over time. It is almost completely absorbed in the gastrointestinal tract but has a bioavailability of 45-68%, partly due to first-pass metabolism . Over time, the drug is metabolized and excreted, and its effects diminish .
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with dosage . At lower doses, this compound effectively reduces blood pressure without significant adverse effects. At higher doses, it can cause hypotension and reflex tachycardia .
Metabolic Pathways
This compound is metabolized primarily in the liver by the cytochrome P450 system . It undergoes extensive first-pass metabolism, leading to the formation of several metabolites .
Transport and Distribution
After absorption, this compound is distributed throughout the body. It is highly lipophilic, allowing it to cross cell membranes easily . It is also highly protein-bound in plasma, which can affect its distribution .
Subcellular Localization
As a lipophilic compound, this compound can diffuse across cell membranes and reach various subcellular compartments . Its primary site of action, the L-type calcium channels, are located in the cell membrane . It can also affect intracellular calcium stores and other subcellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nifedipine can be synthesized through the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia . For example, methyl acetoacetate and ortho-nitrobenzaldehyde are reacted in the presence of ammonia to form this compound .
Industrial Production Methods: In industrial settings, this compound is often prepared as a solid dispersion using water-soluble polymers like polyvinylpyrrolidone to enhance its bioavailability . Another method involves the preparation of this compound-loaded polymeric nanoparticles using techniques like nanoprecipitation and emulsion-solvent evaporation .
Chemical Reactions Analysis
Types of Reactions: Nifedipine undergoes various chemical reactions, including reduction, oxidation, and substitution. For instance, it can be reduced using a zinc and hydrochloric acid system .
Common Reagents and Conditions:
Reduction: Zinc and hydrochloric acid are commonly used for the reduction of this compound.
Oxidation: this compound can be oxidized to form nitrosophenylpyridine derivatives when exposed to ultraviolet light.
Major Products:
Scientific Research Applications
Nifedipine has a wide range of scientific research applications:
Comparison with Similar Compounds
- Amlodipine
- Nicardipine
- Felodipine
- Isradipine
- Nimodipine
- Nitrendipine
- Lacidipine
Nifedipine’s distinct pharmacokinetic profile and its effectiveness in treating a variety of cardiovascular conditions highlight its importance in medical therapy.
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIMSNHJOBLJNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
Record name | NIFEDIPINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20738 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | nifedipine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Nifedipine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60299-11-8 (mono-hydrochloride) | |
Record name | Nifedipine [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829254 | |
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DSSTOX Substance ID |
DTXSID2025715 | |
Record name | Nifedipine | |
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Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992), Solid | |
Record name | NIFEDIPINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20738 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nifedipine | |
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URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), Insoluble, Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17, In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C, 1.77e-02 g/L | |
Record name | NIFEDIPINE | |
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Record name | Nifedipine | |
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Record name | Nifedipine | |
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Vapor Pressure |
2.6X10-8 mm Hg at 25 °C | |
Record name | Nifedipine | |
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Mechanism of Action |
Nifedipine blocks voltage gated L-type calcium channels in vascular smooth muscle and myocardial cells. This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries. These actions reduce blood pressure and increase the supply of oxygen to the heart, alleviating angina., The principal physiologic action of nifedipine is to inhibit the transmembrane influx of extracellular calcium ions across the membranes of myocardial cells and vascular smooth muscle cells, without changing serum calcium concentrations. Calcium plays important roles in the excitation-contraction coupling processes of the heart and vascular smooth muscle cells and in the electrical discharge of the specialized conduction cells of the heart. The membranes of these cells contain numerous channels that carry a slow inward current and that are selective for calcium. Activation of these slow calcium channels contributes to the plateau phase (phase 2) of the action potential of cardiac and vascular smooth muscle cells. The exact mechanism whereby nifedipine inhibits calcium ion influx across the slow calcium channels is not known, but the drug is thought to inhibit ion-control gating mechanisms of the channel, deform the slow channel, and/or interfere with release of calcium from the sarcoplasmic reticulum. By inhibiting calcium influx, nifedipine inhibits the contractile processes of cardiac and vascular smooth muscle, thereby dilating the main coronary and systemic arteries., Nifedipine is a peripheral arterial vasodilator which acts directly on vascular smooth muscle. The binding of nifedipine to voltage-dependent and possibly receptor-operated channels in vascular smooth muscle results in an inhibition of calcium influx through these channels. Stores of intracellular calcium in vascular smooth muscle are limited and thus dependent upon the influx of extracellular calcium for contraction to occur. The reduction in calcium influx by nifedipine causes arterial vasodilation and decreased peripheral vascular resistance which results in reduced arterial blood pressure. | |
Record name | Nifedipine | |
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Impurities |
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate, Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate, Methyl 3-aminobut-2-enoate | |
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Color/Form |
Yellow crystals | |
CAS No. |
21829-25-4, 193689-82-6, 915092-63-6 | |
Record name | NIFEDIPINE | |
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Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, dimethyl ester, radical ion(1-) | |
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Melting Point |
342 to 345 °F (NTP, 1992), 172-174 °C, 172 - 174 °C | |
Record name | NIFEDIPINE | |
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Retrosynthesis Analysis
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